Cas no 1225580-08-4 (4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine)

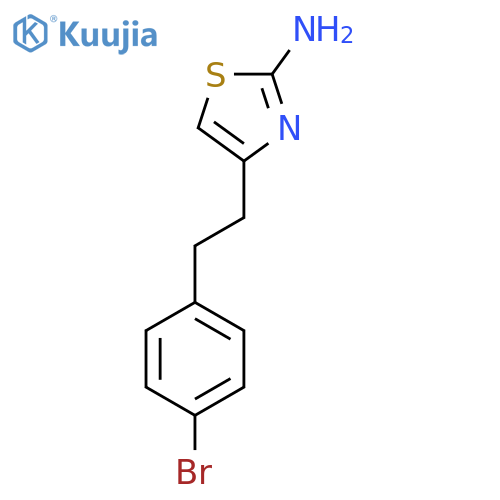

1225580-08-4 structure

商品名:4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine

4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine

- 4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine

- 1225580-08-4

- EN300-2007053

-

- インチ: 1S/C11H11BrN2S/c12-9-4-1-8(2-5-9)3-6-10-7-15-11(13)14-10/h1-2,4-5,7H,3,6H2,(H2,13,14)

- InChIKey: XAYHUCRHNPIIBY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CCC1=CSC(N)=N1

計算された属性

- せいみつぶんしりょう: 281.98263g/mol

- どういたいしつりょう: 281.98263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 67.2Ų

4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2007053-0.05g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-2007053-5.0g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 5g |

$3645.0 | 2023-05-31 | ||

| Enamine | EN300-2007053-1.0g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 1g |

$1256.0 | 2023-05-31 | ||

| Enamine | EN300-2007053-2.5g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 2.5g |

$1650.0 | 2023-09-16 | ||

| Enamine | EN300-2007053-10.0g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 10g |

$5405.0 | 2023-05-31 | ||

| Enamine | EN300-2007053-1g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 1g |

$842.0 | 2023-09-16 | ||

| Enamine | EN300-2007053-5g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-2007053-0.1g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-2007053-0.5g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 0.5g |

$809.0 | 2023-09-16 | ||

| Enamine | EN300-2007053-0.25g |

4-[2-(4-bromophenyl)ethyl]-1,3-thiazol-2-amine |

1225580-08-4 | 0.25g |

$774.0 | 2023-09-16 |

4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1225580-08-4 (4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量